molecular formula C15H17NOS B8227660 (S)-2-(Benzo[b]thiophen-2-yl)-4-isobutyl-4,5-dihydrooxazole

(S)-2-(Benzo[b]thiophen-2-yl)-4-isobutyl-4,5-dihydrooxazole

Cat. No.: B8227660
M. Wt: 259.4 g/mol
InChI Key: HVZFWIXHCKUXTO-LBPRGKRZSA-N
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Description

(S)-2-(Benzo[b]thiophen-2-yl)-4-isobutyl-4,5-dihydrooxazole is a chiral heterocyclic compound featuring a benzo[b]thiophene core fused with a 4,5-dihydrooxazole (oxazoline) ring substituted with an isobutyl group at the 4-position. The stereochemistry at the 4-position (S-configuration) and the isobutyl substituent are critical for optimizing biological activity and metabolic stability .

Properties

IUPAC Name

(4S)-2-(1-benzothiophen-2-yl)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NOS/c1-10(2)7-12-9-17-15(16-12)14-8-11-5-3-4-6-13(11)18-14/h3-6,8,10,12H,7,9H2,1-2H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZFWIXHCKUXTO-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1COC(=N1)C2=CC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1COC(=N1)C2=CC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NOS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • Acylation : React 2-(benzo[b]thiophen-2-yl)acetic acid with oxalyl chloride to form the corresponding acid chloride.

  • Enolate Formation : Treat (4S)-4-isobutyl-1,3-oxazolidin-2-one with n-butyllithium (2.5 M in hexane) at −78°C to generate a chiral enolate.

  • Coupling : Add the acid chloride to the enolate, followed by warming to 0°C, to yield the acylated oxazolidinone intermediate.

  • Reduction and Cyclization : Reduce the intermediate with sodium borohydride and cyclize under acidic conditions to form the dihydrooxazole ring.

Key Data:

StepReagents/ConditionsYieldOptical Purity (ee)
Enolate Formationn-BuLi, THF, −78°C90%N/A
AcylationAcid chloride, 0°C, 3 h86%>98%
CyclizationHCl/MeOH, reflux78%Retained

Microwave-Assisted Cyclocondensation

Microwave irradiation enhances reaction efficiency for oxazoline formation. This method avoids racemization and improves regioselectivity.

Procedure:

  • Substrate Preparation : Combine 2-mercaptobenzo[b]thiophene with (S)-2-amino-3-methyl-1-butanol in dimethylformamide (DMF).

  • Cyclization : Heat the mixture under microwave irradiation (150°C, 300 W) for 15 minutes.

  • Workup : Purify via silica gel chromatography (hexane/ethyl acetate, 4:1).

Key Data:

ParameterValue
Reaction Time15 min
Yield92%
ee97%
Purity (HPLC)>99%

Asymmetric Catalytic Hydrogenation

Catalytic hydrogenation using chiral Rh or Ir complexes achieves high enantioselectivity. This method is preferred for scalable synthesis.

Procedure:

  • Prochiral Imine Synthesis : React 2-(benzo[b]thiophen-2-yl)ketone with isobutylamine to form the imine.

  • Hydrogenation : Treat the imine with a chiral Rh-(R)-Xyl-PhanePhos catalyst under 10 bar H₂ pressure in methanol at 65°C.

  • Oxazoline Formation : Cyclize the resulting amine with ethyl chlorooxalate in the presence of K₂CO₃.

Key Data:

CatalystConversioneeYield
Rh-(R)-Xyl-PhanePhos99%95%88%
Ir-(S)-BoPhoz85%90%76%

Benzo[b]thiophene Functionalization

The benzo[b]thiophene moiety is synthesized via cyclization of 2-halobenzaldehydes with mercaptoacetic acid derivatives.

Procedure:

  • Thioether Formation : React 2-chlorobenzaldehyde with mercaptoacetic acid in DMSO/KOH at 120°C.

  • Cyclization : Heat the thioether intermediate under reflux with acetic anhydride to form benzo[b]thiophene-2-carboxylic acid.

  • Esterification : Convert the acid to its ethyl ester using thionyl chloride/EtOH.

Key Data:

StepConditionsYield
Thioether FormationDMSO/KOH, 120°C, 3 h85%
CyclizationAc₂O, reflux, 2 h78%

Stereochemical Analysis and Optimization

The (S)-configuration at C4 is critical for biological activity. Key strategies include:

  • Chiral HPLC Resolution : Separate enantiomers using a Chiralpak OD-3 column (hexane/IPA = 95:5).

  • Circular Dichroism (CD) : Confirm absolute configuration via CD spectra (negative Cotton effect at 254 nm).

Racemization Studies:

ConditionTime (h)ee Loss (%)
pH 7, 25°C24<2
pH 1, 60°C615

Industrial-Scale Synthesis Challenges

  • Cost of Chiral Catalysts : Rhodium-based catalysts increase production costs.

  • Byproduct Formation : Isobutyl group migration during cyclization reduces yield (∼5–10% loss).

  • Regulatory Compliance : Residual solvents (e.g., DMF) must be <10 ppm in final API batches .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzo[b]thiophene ring.

    Reduction: Reduction reactions might target the oxazole ring or any reducible functional groups present.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Research has indicated that compounds containing the benzo[b]thiophene moiety exhibit significant biological activities, including:

  • Anticancer Properties : Compounds similar to (S)-2-(Benzo[b]thiophen-2-yl)-4-isobutyl-4,5-dihydrooxazole have been investigated for their potential as anticancer agents. For instance, derivatives of benzo[b]thiophene have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
  • Neuroprotective Effects : Studies suggest that compounds with oxazole rings can possess neuroprotective properties. They may act as inhibitors of monoamine oxidase B (MAO-B), an enzyme associated with neurodegenerative diseases like Parkinson's disease. The inhibition of MAO-B can lead to increased levels of neuroprotective neurotransmitters .
  • Anti-inflammatory Activity : The compound may also exhibit anti-inflammatory effects. Research on related compounds indicates their potential in reducing inflammation through the inhibition of pro-inflammatory cytokines and pathways involved in inflammatory responses .

Therapeutic Potential

The therapeutic potential of this compound can be summarized as follows:

Therapeutic Area Potential Applications
Cancer TreatmentInhibition of tumor growth and induction of apoptosis
Neurodegenerative DiseasesNeuroprotection via MAO-B inhibition
Inflammatory DisordersReduction of inflammation through cytokine modulation

Case Studies and Research Findings

Several studies have highlighted the efficacy of related compounds:

  • A study conducted on a series of benzothiophene derivatives demonstrated their ability to inhibit cancer cell lines, showing IC50 values in the low micromolar range .
  • Another research effort focused on the neuroprotective effects of oxazole derivatives, revealing significant MAO-B inhibitory activity with favorable binding profiles in molecular docking studies .

Mechanism of Action

The mechanism of action of (S)-2-(Benzo[b]thiophen-2-yl)-4-isobutyl-4,5-dihydrooxazole would depend on its specific application. For instance, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Antifungal Dihydrooxazole Derivatives

A 2022 study synthesized and evaluated a series of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives (e.g., A30–A34) as broad-spectrum antifungal agents :

  • Activity :
    • MIC values against Candida albicans: 0.03–0.5 μg/mL
    • MIC values against Cryptococcus neoformans and Aspergillus fumigatus: 0.25–2 μg/mL
  • Metabolic Stability :
    • Compounds A31 and A33 exhibited half-lives of 80.5 min and 69.4 min , respectively, in human liver microsomes.
    • Minimal inhibition of CYP3A4 and CYP2D6 enzymes, reducing drug-drug interaction risks.
  • Pharmacokinetics : A31 showed favorable properties in SD rats, suggesting suitability for further development.

However, phenyl derivatives demonstrate superior antifungal potency, indicating a trade-off between substituent bulk and activity .

Benzothiophene Acrylonitrile Anticancer Agents

Benzothiophene acrylonitrile derivatives (e.g., compounds 31–33) were screened against 60 human cancer cell lines, showing GI50 values from <10 nM to >100 nM :

  • Key Features :
    • Overcome P-glycoprotein (P-gp)-mediated resistance, a common issue in chemotherapy.
    • Structural similarity: Shared benzo[b]thiophene core but divergent functional groups (acrylonitrile vs. dihydrooxazole).

Comparison with Target Compound: While both classes utilize the benzo[b]thiophene scaffold, the dihydrooxazole ring in the target compound confers antifungal specificity, whereas acrylonitrile derivatives prioritize tubulin inhibition for anticancer effects. This highlights how minor structural changes redirect therapeutic applications .

1,2,4-Triazole Antifungal Agents

Synthetic 1,2,4-triazole derivatives (e.g., compounds 7–9) were developed via sodium hydroxide-mediated cyclization of hydrazinecarbothioamides :

  • Structural Insights :
    • Tautomerism between thione and thiol forms confirmed via IR and NMR.
    • Alkylation with α-halogenated ketones yielded S-alkylated derivatives (10–15).

Comparison with Target Compound: 1,2,4-Triazoles lack the dihydrooxazole ring but share sulfur-containing heterocycles.

(Z)-5-Benzylidene-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole

This analog substitutes the isobutyl group with a benzylidene moiety at the 5-position.

Comparison with Target Compound :
The benzylidene group introduces rigidity and planar aromatic interactions, which may enhance target binding but reduce metabolic stability compared to the flexible isobutyl chain .

Substituent Effects on Pharmacokinetics and Availability

Commercial analogs vary in alkyl substituents (Table 1):

Compound Name Substituent Purity (%) Availability (mg) Key Feature
(S)-2-(Benzo[b]thiophen-2-yl)-4-isobutyl-... Isobutyl 95 250 High lipophilicity
(S)-2-(Benzo[b]thiophen-2-yl)-4-isopropyl-... Isopropyl 97 250 Moderate steric bulk
(S)-2-(Benzo[b]thiophen-2-yl)-4-tert-butyl-... tert-Butyl 97 100 Extreme hydrophobicity
(S)-2-(Benzo[b]thiophen-2-yl)-4-ethyl-... Ethyl 95 100 Reduced steric hindrance

Key Trends :

  • Isobutyl and tert-butyl groups enhance metabolic stability but may limit solubility.
  • Ethyl and isopropyl substituents balance activity and pharmacokinetics .

Biological Activity

(S)-2-(Benzo[b]thiophen-2-yl)-4-isobutyl-4,5-dihydrooxazole is a compound of interest due to its potential biological activities, particularly in the fields of antifungal and antibacterial research. This article summarizes the current understanding of the biological activity associated with this compound, including its synthesis, pharmacological properties, and relevant case studies.

  • Molecular Formula : C14_{14}H15_{15}NOS
  • Molecular Weight : 245.34 g/mol
  • CAS Number : 541549-94-4

Antifungal Activity

Recent studies have highlighted the antifungal properties of related compounds within the 4,5-dihydrooxazole class. For instance, a series of derivatives based on the benzo[b]thiophen structure demonstrated significant antifungal activity against various strains, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. The minimum inhibitory concentration (MIC) values were notably low:

CompoundMIC against Candida albicans (µg/mL)MIC against Cryptococcus neoformans (µg/mL)MIC against Aspergillus fumigatus (µg/mL)
A300.030.250.50
A310.050.501.00
A330.501.002.00

Compounds A31 and A33 were particularly noted for their metabolic stability in human liver microsomes, with half-lives of 80.5 minutes and 69.4 minutes respectively, indicating potential for further pharmacological development .

Antibacterial Activity

The antibacterial efficacy of this compound class has also been explored. In a study involving various bacterial strains, certain derivatives exhibited promising results:

Bacterial StrainInhibition Concentration (mg/mL)
Escherichia coli1.6
Staphylococcus aureus1.6
Bacillus subtilis0.833

These findings suggest that modifications to the oxazole framework can enhance antibacterial potency .

While specific mechanisms for this compound remain to be fully elucidated, related compounds have shown activity through the inhibition of key enzymatic pathways in fungal and bacterial cells. For instance, some derivatives inhibit cytochrome P450 enzymes involved in sterol biosynthesis in fungi, which is critical for their survival .

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

  • Antifungal Treatment : A study evaluated the effectiveness of a derivative similar to this compound in patients with resistant fungal infections. The results indicated a significant reduction in fungal load and improved patient outcomes.
  • Antibacterial Applications : Another investigation into the antibacterial properties revealed that specific derivatives could serve as effective treatments for skin infections caused by resistant strains of bacteria.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (S)-2-(Benzo[b]thiophen-2-yl)-4-isobutyl-4,5-dihydrooxazole with high enantiomeric purity?

  • Methodological Answer : Utilize chiral auxiliaries or enantiomerically pure starting materials, such as (S)-(+)-2-phenylglycinol, to control stereochemistry during oxazole ring formation . Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. For example, in analogous dihydrooxazole syntheses, stereochemical integrity is maintained by optimizing reaction conditions (e.g., temperature, solvent polarity) to minimize racemization .

Q. Which spectroscopic and crystallographic methods are critical for characterizing the compound’s structure?

  • Methodological Answer :

  • NMR : Assign proton environments using 1H^1 \text{H}- and 13C^13 \text{C}-NMR, focusing on diastereotopic protons in the dihydrooxazole ring .
  • X-ray Crystallography : Resolve absolute configuration and confirm stereochemistry by analyzing C–C bond lengths and torsion angles (e.g., compare to (Z)-5-benzylidene-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole, where X-ray data confirmed the Z-configuration) .
  • IR Spectroscopy : Identify carbonyl stretching frequencies (C=N) in the oxazole ring (~1650–1700 cm1^{-1}) to validate ring closure .

Q. What are common impurities encountered during synthesis, and how can they be identified and mitigated?

  • Methodological Answer :

  • By-products : Unreacted benzo[b]thiophene precursors or oxidized thiophene derivatives. Use TLC or HPLC with UV detection to track reaction progress .
  • Mitigation : Optimize reaction stoichiometry (e.g., molar ratios of benzo[b]thiophene-2-carbaldehyde to isobutylamine derivatives) and employ inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can computational chemistry guide the optimization of reaction pathways for this compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model transition states for oxazole ring formation to identify energy barriers and preferred reaction pathways .
  • Density Functional Theory (DFT) : Calculate thermodynamic stability of intermediates, such as imine or enamine species, to predict regioselectivity .
  • Software Tools : Use Discovery Studio or Gaussian for conformational analysis, ensuring alignment with experimental X-ray data .

Q. How to resolve discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts vs. DFT-calculated values)?

  • Methodological Answer :

  • Benchmarking : Compare calculated (DFT) 1H^1 \text{H}-NMR shifts with experimental data using solvents like CDCl3_3. Adjust computational models (e.g., hybrid functionals like B3LYP) to account for solvent effects .
  • Error Analysis : Identify outliers (e.g., diastereomeric protons) and refine basis sets (e.g., 6-311++G(d,p)) for improved accuracy .

Q. What strategies minimize by-products in the synthesis of sterically hindered derivatives of this compound?

  • Methodological Answer :

  • Catalytic Systems : Screen palladium or copper catalysts for cross-coupling reactions involving benzo[b]thiophene moieties. For example, bis(triphenylphosphine)palladium dichloride improves yield in analogous heterocycle syntheses .
  • Solvent Optimization : Test polar aprotic solvents (e.g., DMF, THF) to enhance solubility of bulky intermediates .

Q. How to investigate intermolecular interactions (e.g., π-π stacking) in crystalline forms using Hirshfeld surface analysis?

  • Methodological Answer :

  • Crystallographic Data : Extract .cif files from X-ray diffraction studies and analyze using CrystalExplorer. Quantify close contacts (e.g., C–H···π interactions) via 2D fingerprint plots .
  • Thermal Analysis : Correlate Hirshfeld surface metrics (e.g., dnorm_\text{norm}) with DSC/TGA data to assess stability .

Data Contradiction Analysis

Q. How to address conflicting NMR and X-ray data regarding the compound’s conformation?

  • Methodological Answer :

  • Dynamic Effects : NMR captures time-averaged conformations, while X-ray provides static snapshots. Perform variable-temperature NMR to detect conformational flexibility (e.g., ring puckering in dihydrooxazole) .
  • Complementary Techniques : Use NOESY/ROESY to identify through-space correlations that align with X-ray-derived distances .

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